
N-(2-(1H-Indol-3-yl)ethyl)-N-methylformamide
Overview
Description
N-(2-(1H-Indol-3-yl)ethyl)-N-methylformamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is characterized by the presence of an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-Indol-3-yl)ethyl)-N-methylformamide typically involves the reaction of tryptamine with formic acid or its derivatives. One common method is the formylation of tryptamine using formic acid or formic acid derivatives under acidic conditions. The reaction can be carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the formamide bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-Indol-3-yl)ethyl)-N-methylformamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The indole ring can undergo electrophilic substitution reactions due to the presence of electron-rich nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may result in halogenated derivatives.
Scientific Research Applications
N-(2-(1H-Indol-3-yl)ethyl)-N-methylformamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-(1H-Indol-3-yl)ethyl)-N-methylformamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may interact with serotonin receptors, influencing neurotransmitter signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Tryptamine: A naturally occurring compound with a similar indole structure.
Serotonin: A neurotransmitter derived from tryptamine.
Psilocybin: A psychedelic compound with an indole structure.
Uniqueness
N-(2-(1H-Indol-3-yl)ethyl)-N-methylformamide is unique due to its specific formamide functional group, which distinguishes it from other indole derivatives. This functional group imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
N-(2-(1H-Indol-3-yl)ethyl)-N-methylformamide is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is characterized by an indole ring structure, which contributes to its diverse biological properties. Indole derivatives are known for their roles in various natural products and have been implicated in numerous pharmacological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The indole structure allows for binding to various receptors and enzymes, influencing neurotransmitter signaling pathways and potentially modulating cellular responses. For example, it may interact with serotonin receptors, which are crucial in regulating mood and behavior.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that similar indole derivatives possess significant inhibitory effects against bacteria such as Staphylococcus epidermidis, with minimum inhibitory concentrations (MICs) reported in the range of 33 μM to 74.6 μM .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated cytotoxic effects against several human cancer cell lines, including HT-29 (colon cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer). The IC50 values for these cell lines have been reported between 22 μM to 52 μM, indicating moderate potency .
Table 1: Summary of Biological Activities
Activity Type | Target Organisms/Cell Lines | IC50/MIC Values |
---|---|---|
Antimicrobial | Staphylococcus epidermidis | MIC = 33 μM - 74.6 μM |
Anticancer | HT-29, A549, MDA-MB-231 | IC50 = 22 - 52 μM |
Case Study 1: Anticancer Efficacy in Xenograft Models
A study involving human xenograft models demonstrated the efficacy of this compound in inhibiting tumor growth. The compound showed a substantial tumor growth delay compared to untreated controls, indicating its potential for clinical development as an anticancer agent .
Case Study 2: Structure-Activity Relationship
Further investigations into the structure-activity relationship (SAR) of indole derivatives have revealed that modifications to the indole ring can significantly enhance biological activity. For instance, derivatives with specific substituents exhibited improved cytotoxicity against various cancer cell lines, suggesting that fine-tuning the chemical structure could lead to more potent therapeutic agents .
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-N-methylformamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-14(9-15)7-6-10-8-13-12-5-3-2-4-11(10)12/h2-5,8-9,13H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIGMDMBUHYZDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CNC2=CC=CC=C21)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30565894 | |
Record name | N-[2-(1H-Indol-3-yl)ethyl]-N-methylformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30565894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54268-27-8 | |
Record name | N-[2-(1H-Indol-3-yl)ethyl]-N-methylformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30565894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.